
(4R,5S)-Monomethyl auristatin E intermediate-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-Monomethyl auristatin E intermediate-6 is a synthetic compound that serves as an important intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is commonly used in the development of antibody-drug conjugates for targeted cancer therapy. The intermediate-6 form is crucial in the multi-step synthesis process, ensuring the correct stereochemistry and functional groups necessary for the final active compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Monomethyl auristatin E intermediate-6 involves several key steps, including the formation of peptide bonds and the introduction of specific functional groups. The process typically starts with the protection of amino and carboxyl groups, followed by coupling reactions to form the desired peptide backbone. Common reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.
化学反应分析
Types of Reactions
(4R,5S)-Monomethyl auristatin E intermediate-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo or hydroxy derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further modified to produce the final active compound, monomethyl auristatin E.
科学研究应用
(4R,5S)-Monomethyl auristatin E intermediate-6 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of cell division and microtubule dynamics.
Medicine: In the development of antibody-drug conjugates for targeted cancer therapy.
Industry: In the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of (4R,5S)-Monomethyl auristatin E intermediate-6 involves its conversion to monomethyl auristatin E, which binds to tubulin and inhibits microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule formation and stability.
相似化合物的比较
Similar Compounds
Monomethyl auristatin F: Another potent antimitotic agent with similar structure and function.
Dolastatin 10: A natural product with antimitotic properties, serving as a precursor to monomethyl auristatin E.
Vinblastine: A well-known antimitotic agent used in cancer therapy.
Uniqueness
(4R,5S)-Monomethyl auristatin E intermediate-6 is unique due to its specific stereochemistry and functional groups, which are essential for the synthesis of monomethyl auristatin E. Its role as an intermediate ensures the correct assembly of the final active compound, making it a critical component in the production of effective cancer therapeutics.
属性
分子式 |
C20H29NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
tert-butyl (4R,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18+/m0/s1 |
InChI 键 |
OBDXBUWPBDVKEB-KBXCAEBGSA-N |
手性 SMILES |
CC[C@H](C)[C@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


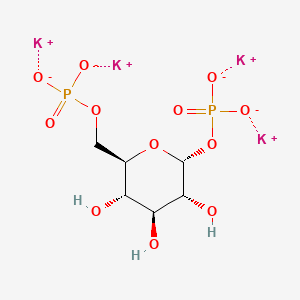

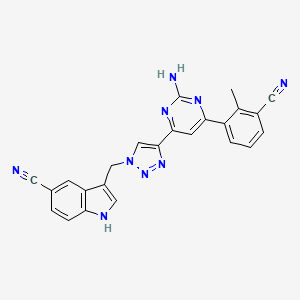
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
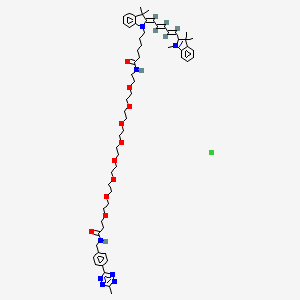

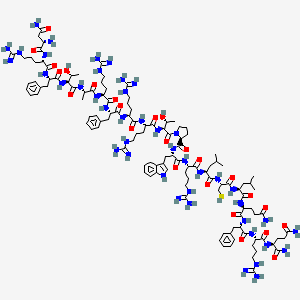

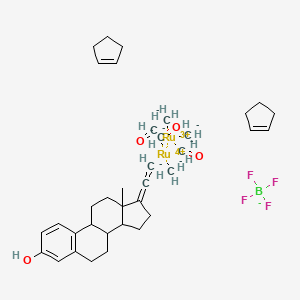
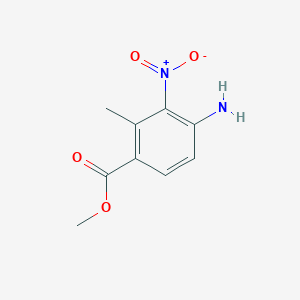
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
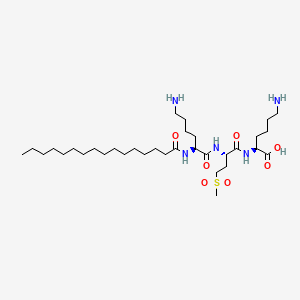
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
